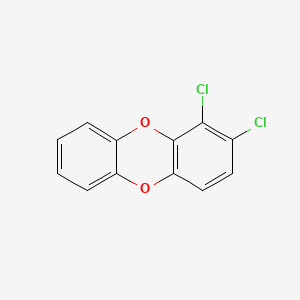

1,2-Dichlorodibenzo-p-dioxin

Description

Properties

IUPAC Name |

1,2-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGDMWHUCCHXIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202950 | |

| Record name | 1,2-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-18-4 | |

| Record name | 1,2-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEQ8K3CG9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Characteristics

1,2-DCDD consists of two benzene rings connected by two oxygen atoms, with chlorine substituents at the 1- and 2-positions of one benzene ring. Its IUPAC name is 1,2-dichlorodibenzo-p-dioxin , and it has a molecular weight of 253.08 g/mol. The compound’s planar structure and chlorine placement influence its reactivity and synthesis pathways.

Spectroscopic Identification

Key identifiers include:

- SMILES : $$ \text{C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Cl)Cl} $$

- InChIKey : $$ \text{DFGDMWHUCCHXIF-UHFFFAOYSA-N} $$

These descriptors aid in differentiating 1,2-DCDD from its isomers, such as 2,7-DCDD, which exhibits distinct toxicological profiles.

Synthetic Routes to 1,2-Dichlorodibenzo-p-dioxin

Thermal Condensation of Chlorinated Precursors

Thermal methods involve pyrolyzing chlorinated diphenyl ethers. For instance, heating sodium 2,3,4,6-tetrachlorophenate yields hexachlorodibenzo-p-dioxins. Adapting this for 1,2-DCDD would require carefully controlled conditions to prevent over-chlorination.

Example Reaction :

$$ \text{2-ClC}6\text{H}4\text{O}^-\text{Na}^+ \xrightarrow{\Delta} \text{1,2-DCDD} + \text{NaCl} $$

Yields are typically low (<30%) due to competing polymerization and isomerization.

Oxidative Chlorination of Dibenzofurans

Octachlorodibenzo-p-dioxin (OCDD) is synthesized by chlorinating pentachlorophenol in trichlorobenzene. While this method favors perchlorination, partial chlorination could theoretically yield 1,2-DCDD if stoichiometry and catalysts are optimized.

Challenges :

- Regioselectivity : Achieving exclusive 1,2-substitution is difficult due to the symmetry of the dioxin ring.

- Byproducts : Isomers like 1,3-DCDD and 1,4-DCDD often co-form, necessitating advanced separation techniques.

Analytical and Purification Techniques

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for isolating 1,2-DCDD from reaction mixtures. For example, fractional recrystallization separated 2,8- and 2,7-DCDD isomers with >95% purity. Similar methods could resolve 1,2-DCDD from its analogs.

Spectroscopic Confirmation

- Mass Spectrometry (MS) : Characteristic fragmentation patterns at $$ m/z $$ 253 (M$$^+$$) and 218 (M-Cl) confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$-NMR peaks at δ 7.2–7.8 ppm (aromatic protons) and absence of para-substitution signals distinguish 1,2-DCDD from other isomers.

Toxicological Implications

Although less toxic than 2,3,7,8-TCDD, 1,2-DCDD exhibits endocrine-disrupting effects in animal models. Chronic exposure in rodents led to hepatic toxicity at doses ≥250,000 μg/kg/day. Its environmental persistence (half-life >10 years in soil) underscores the need for controlled synthesis studies.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated quinones and other oxidation products.

Reduction: Reduction reactions can convert 1,2-dichlorodibenzo-p-dioxin to less chlorinated derivatives.

Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Chlorinated quinones and other oxidation products.

Reduction: Less chlorinated derivatives of dibenzo-p-dioxin.

Substitution: Compounds with different functional groups replacing chlorine atoms.

Scientific Research Applications

1,2-Dichlorodibenzo-p-dioxin has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of chlorinated dioxins in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

Medicine: Studied for its potential health effects and mechanisms of toxicity.

Industry: Used in environmental studies to understand the persistence and degradation of chlorinated dioxins in the environment

Mechanism of Action

1,2-Dichlorodibenzo-p-dioxin exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to changes in gene expression. This can result in various biological effects, including disruption of cellular processes and potential toxicity .

Comparison with Similar Compounds

Structural Isomers of Dichlorodibenzo-p-dioxins

The position of chlorine atoms significantly impacts the physicochemical and toxicological properties of dichlorodibenzo-p-dioxins. Key isomers include:

*Estimated based on analogous dichloro compounds.

Key Findings :

- Lateral chlorination (positions 2, 3, 7, and 8) is associated with increased toxicity in higher chlorinated dioxins, but dichloro isomers generally exhibit low to moderate toxicity .

- 2,3-Dichlorodibenzo-p-dioxin may exhibit greater environmental persistence due to its symmetrical structure compared to 1,2-dichloro isomers .

Higher Chlorinated Congeners

Tetrachlorodibenzo-p-dioxins (TCDDs)

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (CAS 1746-01-6): The most toxic CDD, with a toxic equivalency factor (TEF) of 1.0. It is a known human carcinogen and endocrine disruptor .

Hexachlorodibenzo-p-dioxins (HxCDDs)

- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (CAS 57653-85-7): Classified under the EPA’s EPCRA Section 313 Dioxin category, indicating significant environmental and health hazards .

Comparison Table :

| Property | 1,2-Dichloro-p-dioxin | 2,3,7,8-TCDD | 1,2,3,6,7,8-HxCDD |

|---|---|---|---|

| Chlorine Positions | 1,2 | 2,3,7,8 | 1,2,3,6,7,8 |

| Molecular Weight (g/mol) | ~253.08 | 321.96 | 390.87 |

| TEF* | <0.0001 | 1.0 | 0.1 |

| Environmental Persistence | Moderate | Extremely High | Very High |

| Carcinogenicity | Not classified | Known (Group 1) | Likely (Group 2A) |

*Toxic Equivalency Factor relative to 2,3,7,8-TCDD .

Environmental and Toxicological Behavior

- Degradation : Lower chlorinated dioxins (e.g., dichloro and trichloro) are more susceptible to photodegradation and microbial breakdown than higher chlorinated congeners like HxCDDs .

- Toxicity Mechanisms: While 1,2-dichloro lacks the 2,3,7,8-substitution required for high affinity binding to the aryl hydrocarbon receptor (AhR), HxCDDs and TCDD activate AhR pathways, leading to endocrine disruption and carcinogenesis .

Biological Activity

1,2-Dichlorodibenzo-p-dioxin (1,2-DCDD) is a member of the chlorinated dibenzo-p-dioxins (CDDs), which are environmental pollutants known for their persistence and toxicity. This article explores the biological activity of 1,2-DCDD, focusing on its toxicological effects, metabolic pathways, and potential for bioremediation.

1,2-DCDD is characterized by its two chlorine atoms attached to the dibenzo-p-dioxin structure. Its chemical formula is . The presence of chlorine atoms significantly influences its biological activity and toxicity.

General Toxicity

The toxicity of 1,2-DCDD is less studied compared to its more notorious congener, 2,3,7,8-TCDD. However, it is recognized that various CDDs exhibit different degrees of toxicity based on their structural configuration. For instance, 2,3,7,8-TCDD is highly embryotoxic and carcinogenic . In contrast, studies indicate that 1,2-DCDD has a lower carcinogenic potential but can still pose significant health risks.

Case Studies

- Carcinogenicity in Animal Models : In experiments involving oral administration to mice and rats, 1,2-DCDD did not show a significant increase in tumor incidence at various sites . However, the impurities in the chemical could confound evaluations of its carcinogenicity.

- Immune System Effects : Human exposure to CDDs has been associated with alterations in immune function and glucose metabolism. Infants exposed through breast milk exhibited changes in thyroid hormone levels .

Biotransformation and Metabolism

Biotransformation studies have shown that microorganisms can metabolize 1,2-DCDD into less harmful substances. For example:

- Microbial Degradation : Research indicates that certain bacteria can dechlorinate 1,2-DCDD under anaerobic conditions. A study demonstrated that Dehalococcoides ethenogenes strain 195 effectively dechlorinated tetrachlorodibenzo-p-dioxins . This biotransformation pathway is crucial for bioremediation efforts in contaminated environments.

- Enzymatic Pathways : The biotransformation of chlorinated dioxins typically involves the cleavage of ether linkages and subsequent dechlorination . For instance, Sphingomonas wittichii RW1 was able to convert 1,2-DCDD into polar metabolites such as chlorocatechol .

Environmental Impact and Remediation

The persistence of 1,2-DCDD in the environment poses challenges for remediation efforts. Various strategies have been employed to enhance the degradation of CDDs:

- Biostimulation : The addition of electron donors or halogenated compounds can stimulate microbial communities capable of dechlorinating CDDs . For example, amendments with specific substrates have shown promising results in enhancing the degradation rates in sediment microcosms.

- Bioaugmentation : Introducing specific strains like Dehalococcoides into contaminated sites has been effective in promoting the breakdown of CDDs . This approach leverages the natural capabilities of microbes to detoxify hazardous compounds.

Data Summary

The following table summarizes key findings related to the biological activity and toxicity of 1,2-DCDD:

| Parameter | Observation |

|---|---|

| Chemical Formula | |

| Carcinogenicity | Low potential; no significant tumors observed in studies |

| Biotransformation | Effective microbial degradation observed |

| Key Microorganisms | Dehalococcoides ethenogenes, Sphingomonas wittichii |

| Environmental Persistence | High; requires remediation strategies |

Q & A

Q. Table 1. Key Parameters for Environmental Fate Studies

| Parameter | Method/Model | Reference |

|---|---|---|

| Half-life in soil | OECD 307 biodegradation test | |

| Bioaccumulation factor | QSAR (EPI Suite) | |

| Trophic magnification | Stable isotope analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.